5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid
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Overview
Description
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid is an organic compound that features a fluorosulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid typically involves the introduction of the fluorosulfonyl group onto a pre-existing benzoic acid derivative. One common method is the direct fluorosulfonylation of the corresponding benzoic acid using fluorosulfonyl radicals. This process can be achieved under photoredox catalytic conditions, which provide a controlled environment for the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as fluorosulfonylating agents is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique reactivity makes it useful in the development of pharmaceuticals.
Materials Science: It can be used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid exerts its effects involves the reactivity of the fluorosulfonyl group. This group can form strong bonds with various nucleophiles, facilitating the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or polymer formation in materials science .
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Fluorides: Compounds like sulfonyl fluorides share the fluorosulfonyl group and exhibit similar reactivity.
Benzoic Acid Derivatives: Other benzoic acid derivatives with different substituents can be compared in terms of reactivity and applications.
Uniqueness
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid is unique due to the combination of the fluorosulfonyl group with the methoxy and methyl substituents on the benzoic acid core. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications .
Properties
CAS No. |
2757916-51-9 |
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Molecular Formula |
C9H9FO5S |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-fluorosulfonyl-2-methoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C9H9FO5S/c1-5-3-7(15-2)6(9(11)12)4-8(5)16(10,13)14/h3-4H,1-2H3,(H,11,12) |
InChI Key |
RZCGSGHASVUECV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
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